Niga-ichigoside F1
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Overview
Description
Scientific Research Applications
Antinociceptive Activity
Niga-ichigoside F1, isolated from Rubus imperialis, has demonstrated notable antinociceptive effects. Studies have shown its effectiveness in reducing pain in both the HOAc-induced writhing model and formalin-induced pain model in mice (Niero et al., 1999). Further research indicates that its antinociceptive action is linked to several physiological systems, including dopaminergic, cholinergic, glutamatergic, tachykininergic, and oxinitrergic systems (Ardenghi et al., 2006).
Wound Healing and Anti-inflammatory Effects
Research on Rubus imperialis, which contains niga-ichigoside F1, highlighted its anti-inflammatory and wound-healing properties. These effects were observed both in vivo and in vitro, with additional evidence of antioxidant activity and promotion of efferocytosis (Tonin et al., 2016).
Gastroprotective Activity
Niga-ichigoside F1 has shown gastroprotective effects in different models using rodents. It reduced ulcerative lesions and regulated gastric juice volume and acidity without altering gastric mucus production (Berté et al., 2014).
Hepatic Steatosis Amelioration
A study indicated that niga-ichigoside F1 could ameliorate hepatic steatosis induced by a high-fat diet in mice. This effect was associated with its interaction with diet to regulate lipid metabolism genes and oxidative stress markers (Xia et al., 2018).
Vascular Endothelial Cell Protection
Niga-ichigoside F1, along with its isomer Rosamultin, protected vascular endothelial cells against hypoxia-induced apoptosis. This was achieved through the activation of various signaling pathways such as PI3K/AKT and ERK1/2 (Shi et al., 2020).
Nephrotoxicity Amelioration
Studies have demonstrated that 23-hydroxytormentic acid, derived from niga-ichigoside F1, can mitigate nephrotoxicity induced by cisplatin in rats. This effect was attributed to the attenuation of oxidative stress and preservation of antioxidant enzymes (Sohn et al., 2011).
Mechanism of Action
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O11/c1-18-9-12-36(30(44)47-29-26(42)25(41)24(40)21(16-37)46-29)14-13-33(4)19(27(36)35(18,6)45)7-8-23-31(2)15-20(39)28(43)32(3,17-38)22(31)10-11-34(23,33)5/h7,18,20-29,37-43,45H,8-17H2,1-6H3/t18-,20-,21-,22-,23-,24-,25+,26-,27-,28+,29+,31+,32+,33-,34-,35-,36+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBYJLXSKPKSC-JVJIQXRHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95262-48-9 |
Source
|
Record name | Dotorioside II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95262-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niga-ichigoside F1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095262489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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